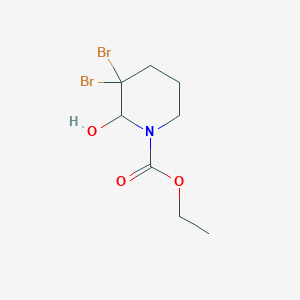
Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate is an organic compound that belongs to the piperidine family. This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and an ethyl ester group attached to a piperidine ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate typically involves the bromination of a piperidine derivative. One common method is the bromination of ethyl 2-hydroxypiperidine-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF (Dimethylformamide).
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of ethyl 3,3-dibromo-2-oxopiperidine-1-carboxylate.
Reduction: Formation of ethyl 3,3-dibromo-2-hydroxypiperidine-1-methanol.
Applications De Recherche Scientifique
Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with piperidine cores.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-bromo-2-hydroxypiperidine-1-carboxylate: Similar structure but with only one bromine atom.
Ethyl 2-hydroxypiperidine-1-carboxylate: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,3-Dibromo-2-hydroxypiperidine: Lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity in substitution reactions. The combination of the hydroxyl group and the ethyl ester group also provides versatility in various chemical transformations.
Propriétés
Numéro CAS |
92137-18-3 |
|---|---|
Formule moléculaire |
C8H13Br2NO3 |
Poids moléculaire |
331.00 g/mol |
Nom IUPAC |
ethyl 3,3-dibromo-2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H13Br2NO3/c1-2-14-7(13)11-5-3-4-8(9,10)6(11)12/h6,12H,2-5H2,1H3 |
Clé InChI |
WMEPKGNFWPTMIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCCC(C1O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


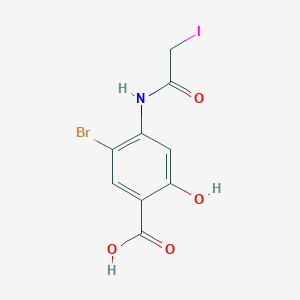
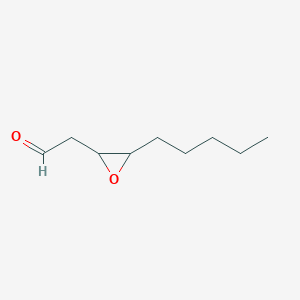
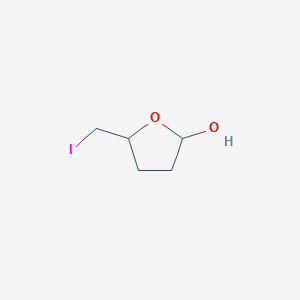
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

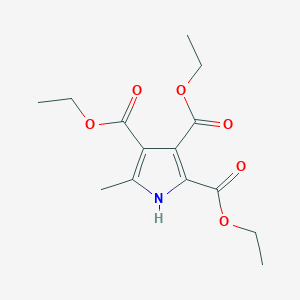
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
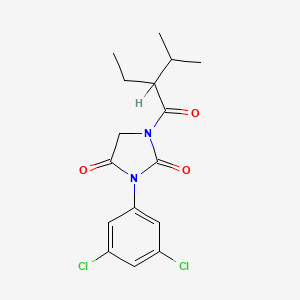
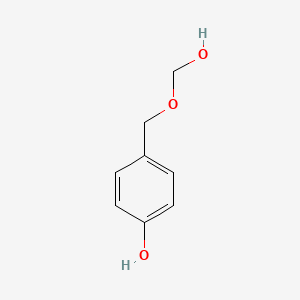


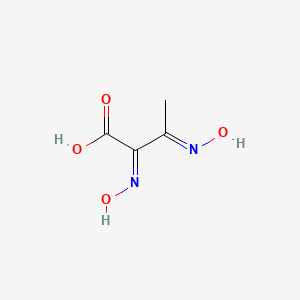
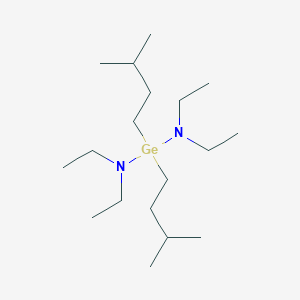
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
